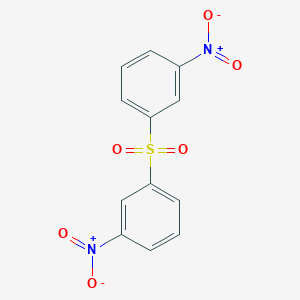

Bis(3-nitrophenyl)sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20608. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-3-(3-nitrophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAXCFAQCKRJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061634 | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24791860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1228-53-1 | |

| Record name | 1,1′-Sulfonylbis[3-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-sulfonylbis(3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-nitrophenyl)sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-nitrophenyl) sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(3-nitrophenyl)sulfone from Diphenyl Sulfone: An In-depth Technical Guide

<Technical Guide >

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(3-nitrophenyl)sulfone from diphenyl sulfone, a critical transformation for researchers and professionals in drug development and materials science. This compound is a key intermediate in the synthesis of various compounds, including 3,3'-diaminodiphenyl sulfone, a monomer used in the production of high-performance polymers.[1] This document delves into the underlying principles of the reaction, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate primarily utilized in the synthesis of 3,3'-diaminodiphenyl sulfone through the reduction of its nitro groups. This diamino compound is a crucial building block for heat-resistant polymers such as polyamides, polyimides, and polyamideimides.[2] The strategic placement of the nitro groups at the meta positions of the diphenyl sulfone backbone is a direct result of the directing effects of the sulfonyl group in electrophilic aromatic substitution reactions. Understanding the synthesis of this compound is therefore fundamental for chemists working in polymer science and medicinal chemistry.

Theoretical Framework: The Chemistry of Dinitration

The synthesis of this compound from diphenyl sulfone is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, a dinitration.[3][4] This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[4][5]

2.1. The Electrophile: The Nitronium Ion

In this synthesis, the potent electrophile is the nitronium ion (NO₂⁺). It is generated in situ by the reaction of a strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][5][6] Sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[6][7]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. The Role of the Sulfonyl Group: A Meta-Director

The sulfonyl group (-SO₂-) in diphenyl sulfone is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic rings towards electrophilic attack, making the reaction conditions more demanding than the nitration of benzene.[3] Crucially, the sulfonyl group is a meta-director. This means it directs the incoming electrophile (the nitronium ion) to the carbon atoms at the meta positions (C3 and C3') of the phenyl rings. This directing effect is paramount to the selective synthesis of the 3,3'-dinitro isomer over other potential isomers.

2.3. Reaction Mechanism

The dinitration of diphenyl sulfone proceeds in two successive electrophilic aromatic substitution steps.

Step 1: Mononitration The first nitration occurs on one of the phenyl rings, directed to the meta position.

Step 2: Dinitration The second nitration takes place on the other phenyl ring, also at the meta position, to yield this compound.

The overall reaction can be summarized as follows:

(C₆H₅)₂SO₂ + 2HNO₃ --(H₂SO₄)--> (C₆H₄NO₂)₂SO₂ + 2H₂O

Below is a diagram illustrating the key steps of the reaction mechanism.

Caption: Reaction mechanism for the dinitration of diphenyl sulfone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound in a laboratory setting. This protocol is based on established procedures and emphasizes safety and reproducibility.[2][8]

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Diphenyl Sulfone | (C₆H₅)₂SO₂ | 218.27 | 0.5 mol | >98% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 440 g | 98% |

| Fuming Nitric Acid | HNO₃ | 63.01 | 70.7 g | Sp. gr. 1.52 |

3.2. Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Cooling bath (ice-salt or other suitable coolant).

-

Beaker for quenching.

-

Büchner funnel and flask for filtration.

-

Drying oven.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with 440 g of 98% sulfuric acid.

-

Dissolution of Starting Material: Begin stirring the sulfuric acid and add 109 g (0.5 mole) of diphenyl sulfone.

-

Cooling: Cool the mixture to a temperature between 0-2°C using a cooling bath. It is crucial to maintain this temperature range during the addition of the nitrating agent to control the exothermic reaction.[8][9]

-

Addition of Nitrating Agent: Slowly add 70.7 g of fuming nitric acid dropwise from the dropping funnel over a period of 2 hours.[8] The slow addition rate is critical to prevent a runaway reaction.

-

Aging: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the mixture age for 5 hours with continuous stirring to ensure the reaction goes to completion.[2][8]

-

Quenching: Carefully and slowly pour the reaction mixture into 1.5 L of ice water with vigorous stirring. This will precipitate the crude this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.

-

Drying: Dry the product in an oven at a suitable temperature (e.g., 100°C) to a constant weight.[10]

The following diagram outlines the experimental workflow.

Caption: A step-by-step workflow for the synthesis process.

Safety Considerations

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction.[11][12] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]

-

Ventilation: All operations must be conducted in a properly functioning chemical fume hood.[12]

-

Exothermic Reaction: The reaction is highly exothermic.[11] Maintain careful temperature control and be prepared for emergency cooling.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[13][14] Handle with extreme care.

-

Quenching: The quenching process should be done slowly and with efficient stirring to dissipate the heat generated from the dilution of the strong acids.

-

Spill Response: Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[14]

Purification and Characterization

The crude product obtained after filtration and drying may contain impurities, such as other nitro isomers. For applications requiring high purity, recrystallization is recommended.

5.1. Purification by Recrystallization

A common method for purifying dinitrodiphenyl sulfone compounds is recrystallization from a suitable solvent system. For a similar compound, bis(4-fluoro-3-nitrophenyl) sulfone, a mixture of acetone and water has been used.[15] For this compound, solvents like acetic acid have been employed.[10] The choice of solvent will depend on the solubility profile of the product and its impurities.

5.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

-

Spectroscopy:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl group (S=O stretching) and the nitro group (N-O stretching).

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure and the substitution pattern on the aromatic rings.

-

-

Chromatography:

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the product.

-

Conclusion

The synthesis of this compound from diphenyl sulfone is a well-established yet demanding chemical transformation that relies on the principles of electrophilic aromatic substitution. The success of this synthesis hinges on a thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols. This guide provides the necessary theoretical background and practical instructions to enable researchers and professionals to perform this synthesis safely and efficiently, paving the way for the development of advanced materials and pharmaceuticals.

References

- Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.

- BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1. (2024, December 18). ChemicalBook.

- NITRIC ACID SAFETY. (n.d.). University of Washington.

- Purification process of 3,3'-dinitrodiphenyl compounds. (n.d.). Google Patents.

- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.

- Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

- Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Organic Chemistry Tutor.

- Process for preparing bis-(4-chloro-3-nitrophenyl). (n.d.). Google Patents.

- Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.

- Method for purifying 3,3'-dinitrodiphenyl sulfone. (n.d.). Google Patents.

- Electrophilic aromatic substitution. (n.d.). Wikipedia.

- Bis(3-nitrophenyl) sulfone. (n.d.). PMC.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube.

- Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone. (n.d.). Google Patents.

Sources

- 1. Bis(3-nitrophenyl) sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents [patents.google.com]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. ehs.com [ehs.com]

- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 15. BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1 [chemicalbook.com]

An In-depth Technical Guide to Bis(3-nitrophenyl)sulfone: Synthesis, Properties, and Applications

Introduction

Bis(3-nitrophenyl)sulfone, with the CAS number 1228-53-1, is a pivotal chemical intermediate in the synthesis of high-performance polymers and specialty organic molecules.[1] Its molecular structure, characterized by a sulfone bridge connecting two nitrophenyl rings at the meta position, imparts unique reactivity and thermal stability to the materials derived from it. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, delving into its core chemical properties, synthesis methodologies, and significant applications.

Core Molecular and Physical Properties

The foundational characteristics of this compound are summarized below. Understanding these properties is crucial for its application in further chemical synthesis and material science.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₆S | [2][3] |

| Molecular Weight | 308.27 g/mol | [2] |

| Appearance | Off-white to white colored fluffy powder | [3] |

| Melting Point | 198-203 °C | [3] |

| Purity (by HPLC) | ≥ 99% | [3] |

| Moisture (by KF) | ≤ 1.0% | [3] |

Structural Elucidation

The precise three-dimensional arrangement of this compound has been elucidated through techniques such as X-ray crystallography. The molecule possesses a non-planar conformation, with a significant dihedral angle between the two benzene rings.[4] This spatial arrangement influences its packing in the solid state and its interactions in solution.

Caption: 2D representation of this compound's molecular structure.

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical routes. A common industrial method involves the sulfonation of nitrobenzene.

General Synthesis Protocol: Sulfonation of Nitrobenzene

This process leverages the reaction between nitrobenzene and a sulfonating agent, such as sulfur trioxide.[5]

-

Reaction Setup: 1 mole of nitrobenzene is added to a sulfonation reactor.

-

Addition of Sulfonating Agent: The temperature is maintained between 30-100 °C while 1-3 moles of sulfur trioxide are added dropwise over a period of 3-10 hours.

-

Reaction Maturation: The reaction mixture is then heated to 100-130 °C and held for 1-5 hours to ensure the completion of the reaction.

-

Quenching and Precipitation: The mixture is subsequently diluted with 20-30 moles of water, leading to the precipitation of the product.

-

Isolation and Purification: The solid is isolated via filtration. The crude product, which is a mixture of m-Nitrobenzene sulfonic acid and this compound, is then purified by solvent refining to yield a product with a purity of over 99%.[5]

Caption: General workflow for the synthesis of this compound.

Key Applications in Industry and Research

The unique chemical structure of this compound makes it a valuable precursor and building block in several advanced applications.

High-Performance Polymer Production

A primary application of this compound is as a monomer for the synthesis of specialty polymers like poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES).[1] These polymers are renowned for their exceptional thermal stability and mechanical strength. The synthesis often involves a nucleophilic aromatic substitution reaction where the nitro groups are displaced by phenoxides.[6]

Intermediate for Specialty Chemicals

This compound serves as a versatile intermediate in the synthesis of various organic compounds.[1] A key transformation is the reduction of its nitro groups to form diamines, such as 3,3'-diaminodiphenyl sulfone.[1][4] These diamines are crucial monomers for the production of other high-performance polymers, including polyimides and polyamides.

Research and Development

In research laboratories, this compound is widely used for the development of novel materials and the exploration of new synthetic pathways.[1] Its reactivity allows for a range of chemical modifications, making it an essential compound for creating new functional molecules.

Caption: Major application areas of this compound.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound and its derivatives.

Hazard Identification

While a specific safety data sheet for this compound was not detailed in the provided search results, related compounds like Bis(4-fluoro-3-nitrophenyl) sulfone are classified as hazardous.[7] They can cause skin and serious eye irritation.[7] It is reasonable to assume similar hazards for this compound.

Recommended Protective Measures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.

-

Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

First Aid Measures

-

Skin Contact: Wash off immediately with plenty of soap and water.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8]

Conclusion

This compound is a compound of significant industrial and academic interest. Its synthesis, while requiring careful control of reaction conditions, yields a versatile intermediate that is fundamental to the production of advanced materials. The continued exploration of its reactivity and applications will undoubtedly lead to the development of new polymers and functional molecules with enhanced properties.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.

- precisionFDA. This compound.

- The Dharamsi Morarji Chemical Co. Ltd. 3,3' - Dinitro Diphenyl Sulfone.

- PMC. Bis(3-nitrophenyl) sulfone.

- Google Patents. Method for preparing 3-nitrophenyl sulphone.

- ResearchGate. PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone.

- Fisher Scientific. SAFETY DATA SHEET - Bis(4-fluoro-3-nitrophenyl) sulfone.

- Thermo Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. GSRS [precision.fda.gov]

- 3. dmcc.com [dmcc.com]

- 4. Bis(3-nitrophenyl) sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101585789A - Method for preparing 3-nitrophenyl sulphone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of Bis(3-nitrophenyl)sulfone in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of bis(3-nitrophenyl)sulfone. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize sulfone-based compounds. This document delves into the theoretical principles governing the solubility of this compound, offers predictive insights based on its structural attributes, and provides detailed methodologies for empirical solubility determination.

Introduction to this compound

This compound, with the molecular formula C₁₂H₈N₂O₆S, is a symmetrical aromatic sulfone.[1][2] Its structure is characterized by a central sulfonyl group (SO₂) bridging two phenyl rings, each substituted with a nitro group (NO₂) at the meta position. This compound serves as a key intermediate in various fields of organic synthesis, including the development of high-performance polymers and specialty chemicals.[2] Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is dictated by the interplay of its molecular structure and the properties of the solvent.

Molecular Structure and Polarity Analysis

The this compound molecule possesses distinct structural features that influence its polarity and, consequently, its solubility:

-

Sulfonyl Group (SO₂): The sulfonyl group is strongly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group is a hydrogen bond acceptor but not a donor.

-

Nitro Groups (NO₂): The two nitro groups are also highly polar and act as strong electron-withdrawing groups. Similar to the sulfonyl group, they are hydrogen bond acceptors.

-

Phenyl Rings: The two benzene rings are nonpolar.

The symmetrical arrangement of the polar nitro groups on the phenyl rings results in a molecule with a significant overall dipole moment, making this compound a polar molecule.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound in various organic solvents can be predicted as follows:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone. These solvents can engage in strong dipole-dipole interactions with the polar sulfonyl and nitro groups of the solute.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors, the sulfonyl and nitro groups of this compound are only weak hydrogen bond acceptors. The primary interactions will be dipole-dipole.

-

Low to Negligible Solubility: Predicted in nonpolar solvents such as hexane, toluene, and diethyl ether. The large, polar nature of this compound makes it incompatible with the dispersion forces that dominate in nonpolar solvents.

These predictions are further supported by the known solubility of structurally similar compounds. For instance, diphenyl sulfone is soluble in organic solvents, and nitrobenzene is readily soluble in most organic solvents but only slightly soluble in water.[3][4][5][6][7][8]

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of common organic solvents.

Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade):

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone

-

Polar Protic: Methanol, Ethanol

-

Nonpolar: Hexane, Toluene, Dichloroethane

-

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C.

-

Allow the mixtures to equilibrate for 24 to 48 hours to ensure that saturation is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker bath and allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample from the supernatant and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Anticipated Solubility Data

While precise experimental data is pending, the following table summarizes the predicted qualitative and estimated quantitative solubility of this compound in common organic solvents at 25 °C.

| Solvent Class | Solvent | Predicted Solubility | Estimated Solubility Range ( g/100 mL) |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Very High | > 20 |

| N,N-Dimethylformamide (DMF) | High | 10 - 20 | |

| Acetone | Moderate to High | 5 - 10 | |

| Polar Protic | Methanol | Moderate | 1 - 5 |

| Ethanol | Moderate | 1 - 5 | |

| Nonpolar | Dichloroethane | Low to Moderate | 0.1 - 1 |

| Toluene | Low | < 0.1 | |

| Hexane | Very Low / Insoluble | < 0.01 |

Conclusion

This compound is a polar molecule with an expected high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility is predicted to be low in nonpolar solvents. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility, which is crucial for its application in scientific research and industrial processes. The insights and methodologies presented in this guide are intended to empower researchers to effectively utilize this compound in their work.

References

- Aditya Dye Chem. (n.d.). Nitrobenzene.

- National Center for Biotechnology Information. (n.d.). Nitrobenzene. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Bis(3-nitrophenyl) sulfone. PubChem Compound Database.

- ScienceMadness. (2020). Nitrobenzene.

- The Dharamsi Morarji Chemical Co. Ltd. (2014). 3,3' - Dinitro Diphenyl Sulfone.

- Wikipedia. (n.d.). Diphenyl sulfone.

- De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 78(4), 449-453.

- Acree, Jr., W. E., & Abraham, M. H. (1999). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry, 77(9), 1465-1472.

- Fun, H.-K., Arshad, S., & Shahani, T. (2008). Bis(3-nitrophenyl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1378.

- U.S. Department of Health and Human Services. (2021). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.

Sources

- 1. Bis(3-nitrophenyl) sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dmcc.com [dmcc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 5. adityadyechem.com [adityadyechem.com]

- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to Bis(3-nitrophenyl)sulfone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-nitrophenyl)sulfone, also known as 3,3'-dinitrodiphenyl sulfone, is a crystalline organic compound with the chemical formula C₁₂H₈N₂O₆S.[1][2] It is a key chemical intermediate, primarily utilized in the synthesis of high-performance polymers and specialty dyes.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its significant applications and safety considerations.

Physicochemical Properties

This compound is typically an off-white to white or pale yellow, fluffy crystalline powder.[3][5] Its stable molecular structure contributes to a high melting point and thermal stability.[3]

Identification and General Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3,3'-Dinitrodiphenyl sulfone, Bis(m-nitrophenyl) sulfone | [1][3] |

| CAS Number | 1228-53-1 | [1] |

| Molecular Formula | C₁₂H₈N₂O₆S | [1][2] |

| Molecular Weight | 308.27 g/mol | [1] |

| Appearance | Off-white to white or pale yellow fluffy powder | [3][5] |

| Melting Point | 198-203 °C | [5] |

Solubility

Spectroscopic Data

Definitive ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its chemical structure, the following characteristic peaks in its FT-IR spectrum can be anticipated:

-

Aromatic C-H stretching: around 3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Asymmetric and symmetric SO₂ stretching: strong absorptions around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

C=C stretching within the aromatic rings: in the region of 1600-1450 cm⁻¹.

Synthesis and Purification

The primary route for the synthesis of this compound is the electrophilic nitration of diphenyl sulfone.[3] The purification of the crude product is crucial to remove isomeric impurities that can affect the performance of downstream products.[3]

Synthesis of this compound

The following is a representative laboratory-scale synthesis protocol adapted from established methodologies.[6]

Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

In a reactor equipped with a stirrer and a thermometer, charge diphenyl sulfone (0.5 moles) and concentrated (98%) sulfuric acid (440 g).[6]

-

Stir the mixture and cool it to a temperature range of 0-2 °C.[6]

-

Slowly add fuming nitric acid (70.7 g, specific gravity 1.52) dropwise to the cooled mixture over a period of 2 hours, ensuring the temperature is maintained between 0-2 °C.[6]

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it age for 5 hours with continuous stirring.[6]

-

Pour the reaction mixture into 1.5 liters of ice water to precipitate the crude this compound.[6]

-

Collect the precipitated crystals by filtration and wash them thoroughly with water until the washings are neutral.[6]

-

Dry the collected product to obtain crude this compound.[6]

Purification

The crude product from the nitration of diphenyl sulfone is often a mixture of isomers. Purification is essential to isolate the desired 3,3'-isomer. Recrystallization from a suitable solvent is a common method.

Experimental Protocols for Characterization

Melting Point Determination

The melting point is a critical parameter for assessing the purity of this compound. A sharp melting range close to the literature value indicates high purity.

Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Ensure the this compound sample is completely dry and finely powdered.[7]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (approximately 180 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Observe the sample closely and record the temperature at which the first signs of melting are observed (the onset of the melting range).

-

Continue heating at the slow rate and record the temperature at which the last solid melts (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 1-2 °C.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and decomposition of this compound.

-

TGA can be used to determine the temperature at which the compound begins to decompose. Given its use in high-temperature polymer synthesis, a high decomposition temperature is expected.

-

DSC can provide a more precise measurement of the melting point and can also detect other thermal transitions, such as polymorphic transformations.

Applications

The primary application of this compound is as a chemical intermediate.[3]

Synthesis of 3,3'-Diaminodiphenyl Sulfone

The nitro groups of this compound can be readily reduced to amino groups, yielding 3,3'-diaminodiphenyl sulfone.[3] This diamine is a crucial monomer in the production of high-performance polymers such as:

-

Polyamides and Polyimides: These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, automotive, and electronics industries.[3]

-

Epoxy Resins: 3,3'-Diaminodiphenyl sulfone can also be used as a hardener for epoxy resins, enhancing their performance characteristics.

Dye Manufacturing

This compound also serves as an intermediate in the synthesis of various dyes.[5]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid Dust Formation: Take care to avoid generating dust during handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash or down the drain.[10]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the production of high-performance materials. Its synthesis and purification require careful control to ensure the desired isomeric purity. A thorough understanding of its physical and chemical properties, as well as proper handling procedures, is essential for its safe and effective use in research and industrial settings.

References

- Melting point determination. (n.d.).

- Investigating 3,3'-Dinitrodiphenyl Sulfone: Synthesis, Properties, and Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 3'3 Dinitro Diphenyl Sulphone. (n.d.). Alliance Chemical Industries.

- Purification process of 3,3'-dinitrodiphenyl compounds. (1987). EP0212823B1. Google Patents.

- DETERMINATION OF MELTING POINTS. (n.d.).

- Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2024). MDPI.

- Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2015). PMC.

- What is Melting Point? (n.d.). Mettler Toledo.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004983). (n.d.). Human Metabolome Database.

- Method for purifying 3,3'-dinitrodiphenyl sulfone. (1994). JPH0625103B2. Google Patents.

- Method for preparing 3,3'-diamino diphenyl sulfone by catalytic hydrogenation of 3,3'-dinitrodiphenyl sulfone. (2011). CN101429143B. Google Patents.

- Method for preparing 3,3-diaminodiphenyl sulphone. (2008). CN101250143A. Google Patents.

- Thermal Analysis (TGA/DTA/DSC). (n.d.). ASU Core Research Facilities.

- Infrared Spectra of Sulfones and Related Compounds. (2025). ResearchGate.

- 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. (n.d.). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Thermoanalytical investigation of some sulfone-containing drugs. (2015). PubMed.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 3,3 DNDS | 3,3 DINITRO DIPHENYL SULPHONE | Cas no 1228-53-1. (n.d.). EMCO Chemicals.

- This compound. (n.d.). precisionFDA.

- Toxicological Profile for Nitrophenols. (2023). Agency for Toxic Substances and Disease Registry | ATSDR.

- 3,3' -Diamino Diphenyl Sulfone (33DDS). (n.d.). Cymer Chemicals.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- New Toxicological Profile Published for Nitrophenols. (2023). AIHA.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

- Toxicological Profile for Nitrophenols. (2023). NCBI Bookshelf.

- DTA, TGA, and DSC Analysis - Differences You Need to Know. (2024). Qualitest.

- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2017). PubMed Central.

- Diphenyl sulfone. (n.d.). NIST WebBook.

- Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (2023). NCBI.

- (S)-1-(3-nitrophenyl)ethanol. (n.d.). PubChem.

Sources

- 1. GSRS [precision.fda.gov]

- 2. instanano.com [instanano.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,3 DNDS | 3,3 DINITRO DIPHENYL SULPHONE | Cas no 1228-53-1 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 5. pennwest.edu [pennwest.edu]

- 6. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. mt.com [mt.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(3-nitrophenyl)sulfone

An essential guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency protocols for Bis(3-nitrophenyl)sulfone, a key intermediate in the synthesis of high-performance polymers and specialty chemicals.

Introduction: Understanding the Compound

This compound (CAS No. 1228-53-1) is a pivotal intermediate in the realm of organic synthesis.[1][2][3] Its distinct molecular architecture, featuring two nitro groups in the meta position relative to the central sulfone bridge, governs its reactivity and makes it a valuable precursor for advanced polymers such as poly(ether sulfone)s.[1][2] The sulfone group imparts notable thermal and oxidative stability, while the nitro groups are readily reducible to amino groups, a critical transformation for polymerization reactions.[2] This unique combination of properties makes it indispensable in the aerospace, automotive, and electronics industries.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed procedures for its safe handling to protect laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While specific toxicity data for the 3,3'-dinitro isomer is not extensively detailed in the provided results, data for related isomers and analogous compounds provide a strong basis for a cautious approach. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Based on data for analogous compounds like Bis(4-nitrophenyl) sulfone, the following GHS classifications should be considered as a precautionary measure:

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Eye Irritation: Category 2[4]

-

Specific target organ toxicity — (single exposure): Category 3 (May cause respiratory irritation)[4][5]

Signal Word: Warning[4]

Hazard Statements:

It is crucial to note that some related sulfone compounds may have additional health effects, such as the potential for methemoglobinemia, liver effects, and reproductive toxicity.[6] While not explicitly stated for this compound in the provided search results, these are important considerations in a comprehensive risk assessment.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C12H8N2O6S | [4] |

| Appearance | Off-white to light yellow solid/crystalline powder | [2][4] |

| Odor | Odorless | [4] |

Note: Specific values for melting point, boiling point, and solubility for the 3,3'-dinitro isomer were not consistently available across the search results. Researchers should consult the specific documentation for the material they are using.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[7][8] The use of a certified chemical fume hood is strongly recommended to prevent the inhalation of dust particles.[8]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the compound is being handled.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10] A face shield may be necessary for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[8] It is important to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines for breakthrough time and permeability.[4]

-

Lab Coat/Protective Clothing: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, chemical-resistant clothing may be necessary to prevent skin exposure.[8][10]

-

-

Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[4] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[4][9][11]

-

Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[8][10][11]

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[8]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][11]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[9]

-

Environmental Conditions: Some sources indicate that related compounds are moisture-sensitive.[4] While not explicitly stated for all forms of this compound, it is prudent to store it in a dry environment.

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

-

In case of Eye Contact: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes.[4][11] Seek immediate medical attention.[4][11]

-

In case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation persists, consult a physician.[4][11]

-

If Inhaled: Remove the person to fresh air.[4][11] If breathing is difficult or if symptoms occur, get medical attention.[4][11] If not breathing, give artificial respiration.[4][11]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards.[4][11] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]

Spill Response

-

Personal Precautions: Ensure adequate ventilation.[5][11] Use personal protective equipment as required.[4][11] Evacuate personnel to safe areas.[5]

-

Containment and Cleanup: Sweep up and shovel the spilled material into suitable, closed containers for disposal.[4][9][11] Avoid creating dust.[9]

-

Environmental Precautions: Prevent the product from entering drains.[12] It should not be released into the environment.[4][11]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of potential hazards. By understanding these hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the material's properties and a commitment to best laboratory practices, is essential for protecting personnel and ensuring the successful advancement of scientific endeavors.

References

- Thermo Fisher Scientific. (2025-09-22). SAFETY DATA SHEET: Bis(4-fluoro-3-nitrophenyl) sulfone.

- TCI Chemicals. (2025-01-20).

- Smolecule. (n.d.). Buy Bis(4-fluoro-3-nitrophenyl) sulfone | 312-30-1.

- Sigma-Aldrich. (2024-07-13).

- Guidechem. (n.d.). BIS(4-NITROPHENYL) SULFONE (cas 1156-50-9) SDS/MSDS download.

- Thermo Fisher Scientific. (2025-09-19).

- TCI Chemicals. (n.d.). Bis(4-fluoro-3-nitrophenyl) Sulfone | 312-30-1.

- Biosynth. (2022-06-16).

- ChemicalBook. (2024-12-18). BIS(4-FLUORO-3-NITROPHENYL) SULFONE | 312-30-1.

- Fisher Scientific. (2009-09-17). SAFETY DATA SHEET: Bis(p-nitrophenyl)

- Fisher Scientific. (2011-12-15).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.

- TCI Chemicals. (n.d.). Bis(4-fluoro-3-nitrophenyl) Sulfone 312-30-1.

- PubChem. (n.d.). Bis(4-nitrophenyl) sulphone.

- 3M. (n.d.).

- Fisher Scientific. (2010-11-16).

- U.S. Environmental Protection Agency. (2009-09-29). Provisional Peer-Reviewed Toxicity Values for Diphenyl sulfone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating 3,3'-Dinitrodiphenyl Sulfone: Synthesis, Properties, and Industrial Use.

- THE DHARAMSI MORARJI CHEMICAL CO. LTD. (n.d.). 3,3' - Dinitro Diphenyl Sulfone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. dmcc.com [dmcc.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pccomposites.com [pccomposites.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Crystalline Architecture of Bis(3-nitrophenyl)sulfone: A Guide for Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure and Physicochemical Properties of a Key Synthetic Intermediate

Introduction

Bis(3-nitrophenyl)sulfone is a significant chemical intermediate, primarily utilized in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES) and poly(ether ether sulfone)s (PEES).[1] Its rigid structure, conferred by the diphenyl sulfone core, and the reactive nitro groups make it a versatile building block in materials science and a molecule of interest in medicinal chemistry. The precise three-dimensional arrangement of atoms and molecules within its crystalline lattice is paramount, influencing its physical properties like solubility, melting point, and stability, which are critical parameters in both polymer manufacturing and drug development. This guide provides a comprehensive technical overview of the crystal structure of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Crystal Structure Analysis

The definitive determination of the three-dimensional structure of this compound has been achieved through single-crystal X-ray diffraction.[2][3] This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Crystallographic Data

The crystal structure of this compound has been elucidated and the key crystallographic parameters are summarized in the table below.[2]

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂O₆S |

| Molecular Weight | 308.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 20.260 (4) Å |

| b | 5.9380 (12) Å |

| c | 5.3770 (11) Å |

| α, β, γ | 90° |

| Volume | 646.9 (2) ų |

| Z | 2 |

| Temperature | 294 (2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.032 |

Data obtained from single-crystal X-ray diffraction analysis.[2]

Molecular Conformation

The asymmetric unit of the crystal structure contains half of the this compound molecule, with a mirror plane passing through the sulfonyl group.[2][3] This indicates that the molecule possesses C₂ᵥ symmetry in the crystalline state. The dihedral angle between the two phenyl rings is a crucial conformational parameter. In the case of this compound, this angle is 40.10 (13)°.[2][3] This non-planar conformation is a result of the steric hindrance between the ortho-hydrogens of the phenyl rings and the sulfonyl oxygen atoms.

An interesting feature of the molecular structure is the presence of an intramolecular C-H···O hydrogen bond.[2][3] This interaction occurs between a hydrogen atom on one of the phenyl rings and an oxygen atom of the sulfonyl group, leading to the formation of a five-membered ring. This intramolecular hydrogen bond contributes to the rigidity and stability of the molecular conformation.

Sources

Spectroscopic Elucidation of Bis(3-nitrophenyl)sulfone: A Comprehensive Technical Guide

Introduction

Bis(3-nitrophenyl)sulfone is a key chemical intermediate, pivotal in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES) and specialty diamines for polyimides.[1] The precise molecular structure and purity of this compound are critical for its application in materials science and organic synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous structural confirmation and characterization of this compound. This guide offers an in-depth exploration of the spectroscopic data, underpinned by the theoretical principles and experimental protocols essential for its analysis.

The molecular structure of this compound, confirmed by X-ray crystallography, reveals a diaryl sulfone core with nitro groups positioned at the meta-positions of each phenyl ring.[2][3] This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which will be detailed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data (Predicted):

Due to the symmetry of the molecule, the two nitrophenyl groups are chemically equivalent, simplifying the ¹H NMR spectrum. The aromatic protons will exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the sulfonyl (-SO₂-) and nitro (-NO₂) groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-2' | 8.6 - 8.8 | t | ~2.0 |

| H-4, H-4' | 8.4 - 8.6 | ddd | ~8.0, 2.0, 1.0 |

| H-5, H-5' | 7.9 - 8.1 | t | ~8.0 |

| H-6, H-6' | 8.2 - 8.4 | ddd | ~8.0, 2.0, 1.0 |

Note: The numbering of protons corresponds to standard IUPAC nomenclature for substituted benzene rings.

The downfield chemical shifts are a direct consequence of the deshielding effect of the strongly electron-withdrawing nitro and sulfonyl groups. The proton at the 2-position (ortho to both the nitro and sulfonyl groups) is expected to be the most deshielded.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: The same spectrometer is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Data (Predicted):

The symmetry of the molecule results in six distinct carbon signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are significantly influenced by the attached functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-1' | 140 - 142 |

| C-2, C-2' | 128 - 130 |

| C-3, C-3' | 148 - 150 |

| C-4, C-4' | 124 - 126 |

| C-5, C-5' | 135 - 137 |

| C-6, C-6' | 130 - 132 |

Note: The numbering of carbons corresponds to standard IUPAC nomenclature.

The carbon atom attached to the nitro group (C-3) is expected to have the most downfield chemical shift due to the strong deshielding effect. The carbon attached to the sulfonyl group (C-1) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a solid sample prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected. The sample spectrum is then acquired, and the data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands (Predicted):

The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl and nitro groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1530 - 1550 | Asymmetric stretching | Nitro (-NO₂) |

| 1340 - 1360 | Symmetric stretching | Nitro (-NO₂) |

| 1300 - 1350 | Asymmetric stretching | Sulfonyl (-SO₂-) |

| 1140 - 1180 | Symmetric stretching | Sulfonyl (-SO₂-) |

| 3000 - 3100 | C-H stretching | Aromatic |

| 1600 - 1450 | C=C stretching | Aromatic |

The presence of strong absorption bands in the specified regions for the sulfonyl and nitro groups provides compelling evidence for the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrum Data (Predicted):

The molecular weight of this compound (C₁₂H₈N₂O₆S) is 308.27 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 308.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be dictated by the presence of the sulfonyl and nitro groups. Common fragmentation patterns for aromatic sulfones involve the loss of SO₂.[4][5] Nitroaromatics often exhibit fragmentation through the loss of NO and NO₂.[1]

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive analytical framework for the structural verification of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms within the molecule, IR spectroscopy confirms the presence of key functional groups (sulfonyl and nitro), and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in ensuring the quality and identity of this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. Bis(3-nitrophenyl) Sulfone: A Key Intermediate for High-Performance Polymers and Specialty Chemicals.

- Fun, H.-K., et al. (2008). Bis(3-nitro-phen-yl) sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1378.

- PubMed. Bis(3-nitro-phen-yl) sulfone.

- precisionFDA. This compound.

- Fields, E. K., & Meyerson, S. (1966). Mass Spectra of Some Sulfinate Esters and Sulfones. The Journal of Organic Chemistry, 31(10), 3307–3309.

- Gao, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1343–1348.

- Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168–1172.

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(3-nitrophenyl)sulfone electrophilic aromatic substitution mechanism

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Bis(3-nitrophenyl)sulfone

Abstract

This compound is a highly deactivated aromatic substrate of significant interest in the synthesis of high-performance polymers and specialty chemicals.[1] Its structure, featuring two aromatic rings each substituted with a powerful electron-withdrawing nitro group and bridged by an equally deactivating sulfonyl group, presents a formidable challenge to classical electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the mechanistic principles governing EAS on this substrate. We will dissect the potent deactivating and meta-directing effects of the constituent functional groups, rationalize the regiochemical outcome of substitution, and explore the stringent reaction conditions required. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this complex reaction.

The Challenge: A Profoundly Deactivated Aromatic System

Electrophilic aromatic substitution is a cornerstone of organic synthesis, predicated on the nucleophilic character of the aromatic π-system.[2] However, the reactivity of the aromatic ring is profoundly influenced by its substituents. Groups that withdraw electron density from the ring decrease its nucleophilicity, thereby reducing the rate of reaction and "deactivating" the system towards electrophilic attack.[2][3][4]

This compound represents an extreme case of deactivation. Each aromatic ring is subjected to the potent electron-withdrawing effects of not one, but two powerful deactivating groups:

-

A Nitro Group (-NO₂): One of the strongest deactivating groups, withdrawing electron density by both induction and resonance.[5][6][7]

-

A Sulfonyl Group (-SO₂-): A strongly deactivating group that withdraws electron density primarily through a powerful inductive effect and also via resonance.[4]

The cumulative effect of these substituents renders the benzene rings exceptionally electron-poor and thus highly resistant to attack by all but the most potent electrophiles under forcing conditions.[8] Understanding the interplay of these groups is paramount to predicting and controlling the reaction's outcome.

Electronic Architecture: Unpacking the Substituent Effects

The regioselectivity (i.e., the position of substitution) of an EAS reaction is dictated by the electronic influence of the substituents already present on the ring.[5][9] In this compound, both the sulfonyl and nitro groups are classified as meta-directors .[5][10] This can be explained by examining the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

The Sulfonyl Group (-SO₂-)

The sulfonyl group is a powerful deactivator and meta-director. Its electron-withdrawing nature destabilizes the positively charged sigma complex formed during EAS. When an electrophile attacks at the ortho or para positions relative to the sulfonyl group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing sulfone. This is a highly energetically unfavorable situation, which destabilizes the intermediate and increases the activation energy for its formation.

Attack at the meta position, however, avoids placing the positive charge on this carbon. While the intermediate is still destabilized overall by the inductive effect of the sulfone, it is the "least bad" option, making the meta pathway the most favorable.

The Nitro Group (-NO₂)

The nitro group is a classic and potent deactivating meta-director.[6][11] It withdraws electron density from the ring through both a strong inductive effect (due to the electronegativity of N and O) and a powerful resonance effect. The resonance structures of nitrobenzene clearly show a buildup of positive charge at the ortho and para positions.[7]

An incoming electrophile, being electron-deficient itself, will preferentially attack the positions of relatively higher electron density. In a nitro-substituted ring, the meta positions are the least electron-deficient, making them the sites of electrophilic attack.[5][7]

The Combined Directing Effect

In a 3-nitrophenylsulfonyl moiety, the substituents are meta to each other. To predict the site of further substitution, we must find the position that is most favored (or least disfavored) by both groups. Let's number the ring starting from the carbon attached to the sulfone (C1):

-

Sulfonyl Group (-SO₂) at C1: Directs incoming electrophiles to C3 and C5.

-

Nitro Group (-NO₂) at C3: Directs incoming electrophiles to C1 and C5.

The only position that satisfies the directing preference of both groups is C5 . Therefore, any successful electrophilic aromatic substitution on a ring of this compound is predicted to occur exclusively at the C5 position (and its equivalent C5' on the second ring).

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism for EAS on this substrate follows the canonical three-step pathway, though each step is impacted by the severe deactivation of the ring.

// Invisible edges for ordering E_gen -> Substrate [style=invis]; Substrate -> SigmaComplex [style=invis]; SigmaComplex -> Deprotonation [style=invis]; }

Diagram 1: General workflow for electrophilic aromatic substitution on a highly deactivated substrate.

-

Generation of a Potent Electrophile: Due to the low nucleophilicity of the substrate, a highly reactive electrophile is required. For nitration, this is typically the nitronium ion (NO₂⁺), generated by reacting concentrated nitric acid with a stronger acid catalyst like concentrated or fuming sulfuric acid.[12][13][14]

-

Formation of the Sigma Complex (Rate-Determining Step): The electron-poor aromatic ring attacks the electrophile. This is the slowest step of the reaction, with a very high activation energy. The resulting intermediate, the sigma complex, is a resonance-stabilized carbocation, but its stability is severely undermined by the two electron-withdrawing groups.

-

Deprotonation to Restore Aromaticity: A weak base (e.g., HSO₄⁻) removes a proton from the sp³-hybridized carbon, restoring the aromatic π-system and yielding the final product. This step is fast as it re-establishes the highly stable aromatic ring.[10]

The following diagram illustrates the resonance structures of the sigma complex. Attack at the ortho or para positions results in a highly destabilized resonance contributor, explaining the strong meta-directing effect.

Diagram 2: Rationale for meta-direction based on sigma complex stability.

Feasible vs. Infeasible Reactions: A Practical Guide

The extreme deactivation of this compound severely limits the scope of feasible EAS reactions.

| Reaction | Feasibility & Conditions | Rationale |

| Nitration | Challenging but possible. Requires harsh conditions (e.g., fuming H₂SO₄/fuming HNO₃, elevated temperatures). | The nitronium ion (NO₂⁺) is a sufficiently strong electrophile to react, but forcing conditions are necessary to overcome the high activation energy.[15] |

| Halogenation | Very Challenging. Would require a potent Lewis acid catalyst (e.g., FeBr₃) and harsh conditions. Yields are expected to be low. | The electrophilicity of halogens needs to be significantly enhanced by a strong catalyst to react with such an electron-poor ring. |

| Sulfonation | Challenging. Requires fuming sulfuric acid (oleum) and heat. The reaction is reversible.[16] | SO₃ is a strong electrophile. The reversibility can be exploited, but driving the reaction forward on this substrate is difficult.[17][18] |

| Friedel-Crafts Alkylation/Acylation | Not Feasible. The reaction will fail. | Friedel-Crafts reactions are incompatible with strongly deactivated aromatic rings.[19][20][21][22][23] The ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates. |

Experimental Protocol: Nitration of this compound

This protocol describes a hypothetical procedure for the synthesis of bis(3-nitro-5-X-phenyl)sulfone, where X is a newly introduced nitro group. It is designed as a self-validating system, explaining the rationale behind each step.

Disclaimer: This procedure involves extremely corrosive and hazardous materials. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| This compound | High Purity (>99%) | Starting Material |